({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene
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Overview
Description
({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene is an organic compound with the molecular formula C₁₅H₂₁ClO. This compound is characterized by the presence of a benzene ring substituted with a chloromethyl group and a hept-6-en-1-yloxy group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene typically involves the reaction of benzyl chloride with hept-6-en-1-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
C6H5CH2Cl+HOCH2(CH2)4CH=CH2→C6H5CH2OCH2(CH2)4CH=CH2+NaCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as phase transfer catalysts can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the hept-6-en-1-yloxy group to a single bond.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ({[4-(Chloromethyl)hept-6-en-1-yl]oxy}methyl)benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The hept-6-en-1-yloxy group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzyl chloride: Similar structure but lacks the hept-6-en-1-yloxy group.
Hept-6-en-1-ol: Contains the hept-6-en-1-yloxy group but lacks the benzene ring.
Chloromethylbenzene: Similar structure but lacks the hept-6-en-1-yloxy group.
Properties
Molecular Formula |
C15H21ClO |
---|---|
Molecular Weight |
252.78 g/mol |
IUPAC Name |
4-(chloromethyl)hept-6-enoxymethylbenzene |
InChI |
InChI=1S/C15H21ClO/c1-2-7-14(12-16)10-6-11-17-13-15-8-4-3-5-9-15/h2-5,8-9,14H,1,6-7,10-13H2 |
InChI Key |
IBZYONVUBONZDN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CCCOCC1=CC=CC=C1)CCl |
Origin of Product |
United States |
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